molecular formula C9H12FN B15271929 N-ethyl-3-fluoro-5-methylaniline

N-ethyl-3-fluoro-5-methylaniline

Cat. No.: B15271929
M. Wt: 153.20 g/mol
InChI Key: WJJYMUCFZQUHMB-UHFFFAOYSA-N
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Description

N-ethyl-3-fluoro-5-methylaniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with an ethyl group, a fluorine atom, and a methyl group, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-5-methylaniline typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or ruthenium complexes can be used to facilitate the alkylation and reduction steps under milder conditions .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoro-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-ethyl-3-fluoro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-ethyl-3-fluoro-5-methylaniline exerts its effects involves interactions with various molecular targets. The ethyl and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-fluoro-5-methylaniline is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

N-ethyl-3-fluoro-5-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3

InChI Key

WJJYMUCFZQUHMB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)C)F

Origin of Product

United States

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